![molecular formula C14H12N4O2 B5615987 3-(2-furyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5615987.png)
3-(2-furyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
The compound 3-(2-furyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is part of a broader class of heterocyclic compounds that have attracted interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. This compound, like others in its family, features a complex structure that allows for a wide range of chemical reactions and interactions, contributing to its versatility in synthesis and application.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the acylation of arylidene amidrazones or the reaction of thiosemicarbazones with aldehydes and ketones, leading to the closure of triazolidine, triazole, or thiadiazoline rings. These processes underscore the compound's complex synthetic routes, which are crucial for its formation and functionalization (Usova et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives reveals that these molecules can crystallize in forms that showcase the extensive π-electron delocalization within the triazole nucleus, contributing to their chemical stability and reactivity. The planarity of the molecule and the angles formed between the phenyl and triazole rings are critical in determining the molecule's electronic structure and, consequently, its chemical properties (Dolzhenko et al., 2008).
Chemical Reactions and Properties
1,2,4-Triazoles are known for participating in various chemical reactions, including acylation and cyclization, leading to the formation of structurally diverse derivatives. These reactions are facilitated by the compound's nucleophilic sites and the ability to form stable ring structures, highlighting the compound's reactivity and potential for chemical modifications (Hussain et al., 2017).
properties
IUPAC Name |
1-[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-14-16-13(11-7-4-8-20-11)17-18(14)12(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSADWHBMPNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-2-phenylethanone |
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